physicochemical properties of 5-Chloro-2-(methoxymethoxy)benzaldehyde
physicochemical properties of 5-Chloro-2-(methoxymethoxy)benzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-(methoxymethoxy)benzaldehyde
Introduction
In the landscape of modern drug discovery and organic synthesis, the strategic use of functionalized aromatic scaffolds is paramount. 5-Chloro-2-(methoxymethoxy)benzaldehyde emerges as a significant building block, offering a unique combination of reactive sites and protecting group chemistry. The presence of a chloro substituent, a methoxymethyl (MOM) ether, and a benzaldehyde functional group makes it a versatile intermediate for constructing complex molecular architectures.[1][2] The chloro and methoxy groups, in particular, are frequently employed by medicinal chemists to probe and optimize ligand-protein interactions, influencing both the pharmacokinetic and pharmacodynamic profiles of a molecule.[1][3] This guide provides a comprehensive analysis of the core , offering insights into its identity, spectral characteristics, handling, and application for researchers, scientists, and drug development professionals.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all subsequent research. This section details the fundamental identifiers for 5-Chloro-2-(methoxymethoxy)benzaldehyde.
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Chemical Name : 5-Chloro-2-(methoxymethoxy)benzaldehyde
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Synonyms : 2-(methoxymethoxy)-5-chlorobenzaldehyde, 5-chloro-2-methoxymethoxybenzaldehyde[4]
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CAS Number : 115560-38-8[4]
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Molecular Formula : C₉H₉ClO₃[4]
The structure incorporates a benzene ring substituted with a chloro group at position 5, an aldehyde group at position 1, and a methoxymethyl (MOM) ether protecting group at position 2. The MOM group is critical as it masks the reactive hydroxyl group of the precursor, 5-chloro-2-hydroxybenzaldehyde, allowing for selective reactions at the aldehyde functionality.
Caption: Standard workflow for NMR sample preparation and analysis.
Methodology Details:
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Sample Preparation (Causality) : A concentration of 5-10 mg in ~0.6 mL of solvent is optimal for achieving a good signal-to-noise ratio without causing line broadening due to saturation. Deuterated chloroform (CDCl₃) is chosen as it is an excellent solvent for a wide range of organic compounds and its deuterium signal provides a stable lock for the spectrometer. Tetramethylsilane (TMS) is the gold standard for an internal reference because it is chemically inert and its 12 equivalent protons give a single, sharp signal at a defined 0.00 ppm, against which all other chemical shifts are measured.
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Data Acquisition (Trustworthiness) : The "lock" step is critical for signal stability; it compensates for magnetic field drift during the experiment, ensuring that chemical shifts are accurate. "Shimming" adjusts the magnetic field to be as homogeneous as possible across the sample volume. An inhomogeneous field leads to broad, distorted peaks, making interpretation difficult or impossible. This self-validating step ensures the quality of the raw data.
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Data Processing (Expertise) : Raw NMR data is a free induction decay (FID) signal. A Fourier Transform is required to convert this time-domain data into the familiar frequency-domain spectrum. Phasing and baseline corrections are manual or automated adjustments that ensure the peaks are symmetrical and the baseline is flat, which is crucial for accurate integration. The integration value for each peak is directly proportional to the number of protons it represents, providing the final, quantitative verification of the molecular structure.
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